molecular formula C5H7BN2O3 B13033432 (6-Methoxypyridazin-3-yl)boronic acid

(6-Methoxypyridazin-3-yl)boronic acid

Cat. No.: B13033432
M. Wt: 153.93 g/mol
InChI Key: CPUZARVOEIMAAH-UHFFFAOYSA-N
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Description

(6-Methoxypyridazin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-Methoxypyridazin-3-yl)boronic acid typically involves the reaction of a pyridazine derivative with a boron-containing reagent. One common method is the hydroboration of an appropriate pyridazine precursor, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds .

Scientific Research Applications

(6-Methoxypyridazin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxypyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • 6-Chloro-2-methoxypyridine-3-boronic acid
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
  • 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
  • 2-Aminopyridine-5-boronic acid pinacol ester
  • 6-Hydroxypyridine-3-boronic acid pinacol ester

Uniqueness: (6-Methoxypyridazin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications .

Properties

Molecular Formula

C5H7BN2O3

Molecular Weight

153.93 g/mol

IUPAC Name

(6-methoxypyridazin-3-yl)boronic acid

InChI

InChI=1S/C5H7BN2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3,9-10H,1H3

InChI Key

CPUZARVOEIMAAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN=C(C=C1)OC)(O)O

Origin of Product

United States

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